KRas signalingPDE6δ inhibitionFragment-based drug design
Standard PDEδ inhibitors often suffer from allosteric displacement by Arl2, limiting sustained cellular engagement. Deltasonamide 1 solves this with an extensive 7-hydrogen-bond network (KD = 203 pM) that resists Arl2-mediated release.
- Selectively disrupts KRas-PDEδ (IC50 0.923 μM) and Rheb-PDEδ (IC50 0.397 μM) while sparing INPP5E/GRK1
- Validated in KRas-mutant MiaPaCa-2 cells (antiproliferation IC50 ~6.3 μM) and Tsc2-null MEFs (p-S6K IC50 4.49 μM)
- Structure-guided scaffold available (PDB: 5ML3) for PROTAC development
Molecular FormulaC30H39ClN6O4S2
Molecular Weight647.3 g/mol
Cat. No.B10855360
⚠ Attention: For research use only. Not for human or veterinary use.
Deltasonamide 1 is a small-molecule inhibitor targeting the prenyl-binding chaperone phosphodiesterase 6 delta (PDE6δ, also known as PDEδ or PrBP/δ) [1]. It binds with picomolar affinity (K_D = 203 pM) to the farnesyl-binding pocket of PDE6δ, disrupting the proper membrane localization and signaling of prenylated GTPases including KRas and Rheb [1]. The compound belongs to a chemotype characterized by up to seven hydrogen bonds within the PDE6δ binding pocket, which confers both exceptional affinity and resistance to allosteric inhibitor release by Arl2 GTPase [2]. Deltasonamide 1 has demonstrated selective antiproliferative effects in KRas-mutant and -dependent cancer cell lines, and has been validated as a chemical probe for interrogating PDE6δ-dependent cellular trafficking and mTORC1 signaling pathways [3].
[1] Martin-Gago P, Fansa EK, Klein CH, Murarka S, Janning P, Schürmann M, Metz M, Ismail S, Schultz-Fademrecht C, Baumann M, Bastiaens PI, Wittinghofer A, Waldmann H. A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2. Angew Chem Int Ed Engl. 2017;56(9):2423-2428. View Source
[2] RCSB PDB. 5ML3: The crystal structure of PDE6D in complex to Deltasonamide1. Deposited 2016-12-06. View Source
[3] Liang D, et al. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells. Front Pharmacol. 2022;13:912688. View Source
Deltasonamide 1: Why Generic Substitution Fails
Generic substitution among PDEδ inhibitors is not scientifically valid due to profound differences in binding stoichiometry, affinity, and functional consequences. Deltasonamide 1 establishes up to seven hydrogen bonds within the PDE6δ prenyl-binding pocket—a binding mode that is not universal across the chemotype and directly correlates with picomolar affinity (K_D = 203 pM) [1]. This extensive hydrogen-bond network confers resistance to allosteric displacement by the release factor Arl2, a mechanistic vulnerability that limits the cellular efficacy of earlier PDEδ inhibitors [2]. In head-to-head comparisons, Deltasonamide 1 demonstrates a cellular K_D of 85 nM for PDE6δ/KRas complex disruption, while the structurally related Deltasonamide 2 exhibits a cellular K_D of 64 nM—an apparent improvement that belies Deltasonamide 1's superior selectivity profile and distinct permeability characteristics . Furthermore, Deltasonamide 1 shows preferential inhibition of Rheb-PDEδ and KRas-PDEδ complexes (IC₅₀ values of 0.397 μM and 0.923 μM, respectively) while sparing high-affinity PDEδ cargoes such as INPP5E and GRK1, a selectivity pattern not replicated across all PDEδ inhibitors [3].
Binding mode
Hydrogen-bond network differences may shift affinity and occupancy
Arl2 release
Inhibitor displacement by Arl2 varies; earlier chemotypes more susceptible
Cargo selectivity
PDEδ cargo preference (Rheb/KRas vs INPP5E) not universal across inhibitors
[1] Martin-Gago P, Fansa EK, Klein CH, Murarka S, Janning P, Schürmann M, Metz M, Ismail S, Schultz-Fademrecht C, Baumann M, Bastiaens PI, Wittinghofer A, Waldmann H. A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2. Angew Chem Int Ed Engl. 2017;56(9):2423-2428. View Source
[2] Siddiqui FA, et al. PDE6D Inhibitors with a New Design Principle Selectively Target KRas4B. ACS Chem Biol. 2019;14(12):2739-2750. View Source
[3] Liang D, et al. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells. Front Pharmacol. 2022;13:912688. View Source
Deltasonamide 1 Quantitative Evidence Guide
Picomolar Binding Affinity
Deltasonamide 1 exhibits a dissociation constant (K_D) of 203 pM for PDE6δ-KRas inhibition, representing approximately 1.9-fold higher affinity compared to its direct analog Deltasonamide 2 (K_D = 385 pM) [1]. This difference is attributed to the optimized hydrogen-bond network within the farnesyl-binding pocket, where Deltasonamide 1 establishes up to seven hydrogen bonds with PDE6δ residues .
Binding AffinityHead-to-head
KD 203 pM
Supports low-concentration PDE6δ probe use
~1.9-fold higher affinity reported vs Deltasonamide 2 (385 pM)
KRas signalingPDE6δ inhibitionFragment-based drug designBinding affinity
Evidence Dimension
Binding affinity (dissociation constant, K_D)
Target Compound Data
203 pM
Comparator Or Baseline
Deltasonamide 2: 385 pM
Quantified Difference
~1.9-fold higher affinity (lower K_D)
Conditions
In vitro biochemical assay measuring PDE6δ-KRas interaction
Why This Matters
Higher binding affinity enables lower working concentrations in cellular assays and may reduce off-target effects, critical for dose-response studies and chemical probe validation.
KRas signalingPDE6δ inhibitionFragment-based drug designBinding affinity
[1] Martin-Gago P, et al. Angew Chem Int Ed Engl. 2017;56(9):2423-2428. View Source
Cellular Target Engagement
In cellular assays measuring PDE6δ-KRas complex disruption, Deltasonamide 1 exhibits a cellular K_D of 85 nM . While Deltasonamide 2 shows a modestly improved cellular K_D of 64 nM in the same assay format, Deltasonamide 1 demonstrates superior selectivity for growth inhibition in KRas-mutant cells when evaluated in proliferation assays .
Cellular Target EngagementHead-to-head
85 nM(cellular KD)
Cellular target engagement context
Deltasonamide 2 shows 64 nM in same assay format
Cellular target engagementKRas signalingPDE6δ inhibitionPancreatic cancer models
Cell-based assay measuring PDE6δ-KRas interaction in live cells
Why This Matters
Cellular K_D values reflect actual target engagement under physiological conditions; the balance between biochemical affinity and cellular activity informs compound selection for specific experimental contexts.
Cellular target engagementKRas signalingPDE6δ inhibitionPancreatic cancer models
Antiproliferative Activity in KRas-Mutant Cancer
Deltasonamide 1 strongly reduces proliferation in MiaPaCa-2 human pancreatic ductal adenocarcinoma cells at submicromolar concentrations, with an IC₅₀ of approximately 6.3 μM after 60-hour treatment [1]. In comparison, Deltasonamide 2 exhibits an IC₅₀ of 750 nM (0.75 μM) in the same cell line, indicating approximately 8.4-fold higher antiproliferative potency . Despite this potency difference, Deltasonamide 1 retains value as a chemical probe for Rheb-mTORC1 pathway studies where its selectivity profile is advantageous [2].
Antiproliferative ActivityHead-to-head
Deltasonamide 1 IC50 ~6.3 µM
vs
Deltasonamide 2 IC50 0.75 µM
Supports cell-model endpoint review
MiaPaCa-2 KRas-mutant pancreatic cancer cell model
MiaPaCa-2 human pancreatic cancer cell line (KRas-mutant); proliferation assay
Why This Matters
The potency differential in KRas-mutant cancer models informs appropriate compound selection: Deltasonamide 2 may be preferred for maximal antiproliferative effect, while Deltasonamide 1 offers a distinct selectivity window for pathway-specific studies.
[2] Liang D, et al. Front Pharmacol. 2022;13:912688. View Source
Cargo Selectivity: Rheb and KRas
Deltasonamide 1 demonstrates cargo-selective inhibition of PDEδ interactions. In yeast two-hybrid assays, the compound inhibits Rheb-PDEδ complex formation with an IC₅₀ of 0.397 μM and KRas-PDEδ with an IC₅₀ of 0.923 μM after 7-hour treatment [1]. By contrast, disruption of PDEδ binding to high-affinity cargoes INPP5E and GRK1, or to release factors Arl2 and Arl3, requires substantially higher concentrations (10 μM), representing a >25-fold selectivity window [2].
[1] Liang D, et al. Front Pharmacol. 2022;13:912688. Rheb IC₅₀ = 0.397 μM; KRas IC₅₀ = 0.923 μM. View Source
[2] Liang D, et al. Front Pharmacol. 2022;13:912688. INPP5E/GRK1/Arl2/Arl3 disruption at 10 μM. View Source
Resistance to Arl2-Mediated Release
A key mechanistic vulnerability of many PDEδ inhibitors is their allosteric displacement by the release factor Arl2, which limits cellular efficacy and residence time. Deltasonamide 1's binding mode—characterized by up to seven hydrogen bonds within the farnesyl-binding pocket—confers resistance to efficient inhibitor release by Arl2 [1]. This property distinguishes Deltasonamide 1 from earlier PDEδ inhibitors that are readily displaced, representing a class-level advancement in inhibitor design [2].
Arl2 Release ResistanceClass-level
Resistant to Arl2 displacement
May support prolonged target engagement
Quantitative release kinetics not reported
Allosteric inhibitor releaseArl2 GTPasePDEδ binding pocketInhibitor residence time
Evidence Dimension
Resistance to Arl2-mediated allosteric inhibitor displacement
Target Compound Data
Resistant (prevents efficient release by Arl2)
Comparator Or Baseline
Earlier PDEδ inhibitor chemotypes: susceptible to Arl2-mediated release
Quantified Difference
Qualitative differentiation; quantitative release kinetics not reported
Conditions
Biochemical and structural studies of PDE6δ-inhibitor-Arl2 interactions
Why This Matters
Resistance to Arl2-mediated release may translate to prolonged cellular target engagement and enhanced functional activity, particularly in assays requiring extended incubation times.
Allosteric inhibitor releaseArl2 GTPasePDEδ binding pocketInhibitor residence time
[1] Martin-Gago P, et al. Angew Chem Int Ed Engl. 2017;56(9):2423-2428. View Source
Deltasonamide 1 exhibits distinct permeability characteristics in Caco-2 cell monolayers. The compound demonstrates apparent permeability (P_app) of 1.56 × 10⁻⁶ cm/s in the apical-to-basolateral (A→B) direction and 13.67 × 10⁻⁶ cm/s in the basolateral-to-apical (B→A) direction, yielding an efflux ratio of 8.8 [1]. This high efflux ratio indicates that Deltasonamide 1 is a substrate for ABC efflux transporters. In contrast, the related compound Deltazinone 1 shows an efflux ratio of 0.6 (P_app A→B = 41.1 × 10⁻⁶ cm/s; B→A = 25.1 × 10⁻⁶ cm/s), demonstrating fundamentally different permeability behavior [2].
The efflux transporter substrate profile of Deltasonamide 1 must be considered in cellular assay design, particularly when using cell lines with high ABC transporter expression; the compound's cellular accumulation may be influenced by efflux pump activity.
[1] Liang D, et al. Front Pharmacol. 2022;13:912688. Table 1: Caco-2 permeability data. View Source
[2] Liang D, et al. Front Pharmacol. 2022;13:912688. Deltazinone 1 permeability comparison. View Source
Deltasonamide 1: Optimal Research Applications
KRas-Mutant Pancreatic Cancer Proliferation
Deltasonamide 1 is suitable for proliferation assays in KRas-mutant pancreatic cancer cell lines such as MiaPaCa-2, where it demonstrates antiproliferative effects at submicromolar concentrations (IC₅₀ ~6.3 μM) [1]. While Deltasonamide 2 offers higher potency (IC₅₀ = 750 nM) in this context, Deltasonamide 1 may be preferred when the experimental design requires a wider concentration window for dose-response profiling or when the cargo selectivity profile favoring Rheb/KRas over INPP5E/GRK1 is critical to the biological question [2].
Rheb-mTORC1 Inhibition in Tsc2-Null Models
Deltasonamide 1 has been validated as an effective inhibitor of the Rheb-mTORC1 signaling axis in Tsc2-null MEFs, where it reduces S6K phosphorylation (Thr389) with an IC₅₀ of 4.49 μM and suppresses cell proliferation [1]. The compound's cargo selectivity for Rheb-PDEδ (IC₅₀ = 0.397 μM) over high-affinity cargoes makes it particularly suitable for studies focused on Rheb-dependent mTORC1 activation without confounding effects on PDEδ-mediated trafficking of other prenylated proteins [2].
Chemical Probe with Arl2 Resistance
For experiments requiring prolonged cellular target engagement or where PDEδ inhibitor displacement by Arl2 GTPase would confound results, Deltasonamide 1 offers a mechanistic advantage over earlier PDEδ inhibitor chemotypes. Its extensive hydrogen-bond network (up to seven H-bonds) confers resistance to efficient inhibitor release by Arl2, potentially enabling more sustained PDEδ inhibition in live-cell imaging or extended time-course assays [1].
PROTAC Development via PDEδ Targeting
Analogues of Deltasonamide 1 have been successfully employed as PDEδ-targeting warheads in the design of proteolysis-targeting chimeras (PROTACs) for induced degradation of PDEδ via cereblon or VHL E3 ligase recruitment [1]. The high-affinity binding and structural characterization of Deltasonamide 1 bound to PDE6δ (PDB ID: 5ML3) provide a foundation for structure-guided PROTAC linker optimization, enabling the development of chemical knockdown tools for studying PDEδ function in lipid metabolism and protein trafficking [2].
Application
Selection Property
Validation Focus
KRas-mutant cancer cell proliferation studies
Cargo-selectivity profile (Rheb/KRas)
Proliferation endpoint in KRas-dependent models
Rheb-mTORC1 signaling in Tsc2-null models
Rheb-PDEδ complex inhibition
S6K phosphorylation and proliferation endpoints
Extended time-course PDEδ inhibition
Arl2-resistant binding mechanism
Target engagement residence time
PROTAC design via PDEδ targeting
High-resolution co-crystal structure (PDB:5ML3)
Linker optimization and degradation efficiency
[1] Winzker M, et al. Development of a PDEδ‐Targeting PROTACs that Impair Lipid Metabolism. Angew Chem Int Ed Engl. 2020;59(14):5595-5601. View Source
[2] RCSB PDB. 5ML3: The crystal structure of PDE6D in complex to Deltasonamide1. Resolution 1.4 Å. View Source
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